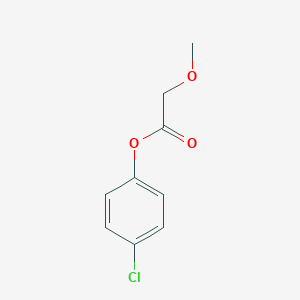

4-Chlorophenyl methoxyacetate

Description

4-Chlorophenyl methoxyacetate is an ester derivative featuring a chlorophenyl group attached to a methoxyacetate backbone. This compound is structurally characterized by a methoxy (-OCH₃) group adjacent to the acetate ester functionality, which influences its reactivity and physicochemical properties. It is frequently utilized in synthetic chemistry, particularly in enzymatic resolution processes. For example, lipase-catalyzed acylation with methoxyacetate ester has been employed in the dynamic kinetic resolution (DKR) of chiral amines, highlighting its role in asymmetric synthesis . Spectroscopic studies, such as FTIR analysis, indicate that methoxyacetate derivatives exhibit distinct carboxylate vibrational bands (e.g., ~1578 cm⁻¹), suggesting structural similarities to low molecular weight aliphatic acids like gluconate and lactate .

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(4-chlorophenyl) 2-methoxyacetate |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-9(11)13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |

InChI Key |

KTBCUWBTDASOFS-UHFFFAOYSA-N |

SMILES |

COCC(=O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

COCC(=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

- Molecular Formula : C₉H₉ClO₂

- Functional Groups : Chlorophenyl group, methyl ester.

- Key Differences : Lacks the methoxy group, resulting in reduced electron-donating effects compared to 4-chlorophenyl methoxyacetate. This impacts its reactivity in nucleophilic acyl substitution reactions.

- Applications : Used as a reference material in pharmaceutical synthesis due to its stability and high purity .

Methyl Amino(4-chlorophenyl)acetate

- Molecular Formula: C₉H₁₀ClNO₂

- Functional Groups: Chlorophenyl group, amino (-NH₂), methyl ester.

4-Chlorophenyl (3-Methylphenoxy)acetate (CAS 62095-42-5)

- Molecular Formula : C₁₅H₁₃ClO₃

- Functional Groups: Chlorophenyl, phenoxy ether, acetate ester.

- Key Differences: The phenoxy ether linkage increases steric hindrance, reducing enzymatic cleavage efficiency relative to methoxyacetate derivatives .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Solubility (Polarity) | Key Functional Groups |

|---|---|---|---|---|

| 4-Chlorophenyl methoxyacetate | ~200.6* | N/A | Moderate in organic solvents | Methoxy, ester, chlorophenyl |

| Methyl 4-chlorophenylacetate | 184.6 | 374.4 (predicted) | Low in water | Ester, chlorophenyl |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 256.7 | N/A | High in non-polar solvents | Phenoxy, ketone, ester |

| Methyl 2-(4-chlorophenyl)sulfanylacetate | 216.68 | N/A | Low in water | Sulfanyl, ester |

*Estimated based on similar structures. Data compiled from .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-chlorophenyl methoxyacetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via acylation of 4-chlorophenol derivatives using methoxyacetyl chloride in the presence of a base (e.g., pyridine or DIPEA). Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Enzymatic acylation using lipases (e.g., Novozym 435) with methoxyacetate esters can also enhance enantioselectivity in chiral resolutions .

Q. Which spectroscopic techniques are critical for characterizing 4-chlorophenyl methoxyacetate?

- Key Techniques :

- NMR (¹H/¹³C) : Identify methoxy (-OCH₃), acetate (CH₃COO), and aromatic protons (4-chlorophenyl group). Integration ratios confirm substitution patterns.

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.62 (methyl ester analog) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Drug Delivery : Forms stable complexes with hydrophobic drugs due to its ester functionality .

- Enzyme Studies : Probes enzyme-substrate interactions via its multiple functional groups (e.g., ester, aryl chloride) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for 4-chlorophenyl acetic acid derivatives be resolved?

- Methodology : Use single-crystal X-ray diffraction to refine atomic coordinates and compare with computational models (DFT or molecular mechanics). For example, bond angles and distances in (4-chlorophenyl)acetic acid derivatives (e.g., C-Cl bond: ~1.74 Å) should align with experimental data . Discrepancies may arise from polymorphism or solvent effects, requiring thermal ellipsoid analysis .

Q. In heparan sulfate synthesis, how does methoxyacetate compare to chloroacetate as a protecting group?

- Comparison :

- Stability : Methoxyacetate is more resistant to nucleophilic attack than chloroacetate under basic conditions.

- Deprotection : Cleaved selectively with thiourea or thiophenol, avoiding side reactions (e.g., β-elimination) common with chloroacetate .

Q. What strategies mitigate elimination during methoxyacetate deprotection in complex syntheses?

- Approaches :

- Mild Acidic Conditions : Use dilute HCl in dioxane (pH 4–5) to prevent β-elimination of adjacent acetoxy groups.

- Enzymatic Cleavage : Lipases or esterases selectively hydrolyze methoxyacetate without affecting labile esters .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for 4-chlorophenyl derivatives in biological assays?

- Resolution :

- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.

- Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone metabolites) that may explain variability .

Experimental Design Considerations

Q. What parameters are critical for optimizing enzymatic resolution of 4-chlorophenyl methoxyacetate enantiomers?

- Key Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.